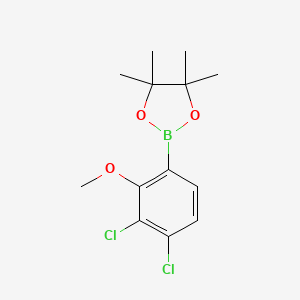amino}propanoic acid CAS No. 2197056-69-0](/img/structure/B6304834.png)
3-{[(t-Butoxy)carbonyl](4-phenylbutan-2-yl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(t-Butoxy)carbonylamino}propanoic acid is a compound utilized in various fields due to its unique structural and functional properties. This compound has garnered interest for its applications in synthetic chemistry, medicinal chemistry, and material sciences, thanks to its versatility in forming different products and its potential bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the alkylation of 4-phenylbutan-2-amine with a tert-butyl chloroformate followed by reaction with acryloyl chloride. The procedure typically involves:
Reagents: tert-butyl chloroformate, 4-phenylbutan-2-amine, acryloyl chloride
Solvents: anhydrous dichloromethane
Conditions: nitrogen atmosphere, ice-cold temperatures, followed by gradual warming to room temperature
Industrial Production Methods
In an industrial setting, production scales up with the use of batch reactors where precise control of temperature and reagent addition ensures high yield and purity. Solvent recovery and recycling are integral to minimize waste and costs.
化学反応の分析
Types of Reactions
Oxidation: Undergoes oxidation to form corresponding ketones or alcohols.
Reduction: Reduces to secondary amines using reagents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl protecting group with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide, typically in acidic or neutral media.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous ether.
Substitution: Strong nucleophiles like organolithium reagents or Grignard reagents in polar aprotic solvents.
Major Products
Oxidized ketones
Reduced amines
Substituted derivatives with varying functional groups
科学的研究の応用
Chemistry
In synthetic chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and advanced materials due to its stable and reactive functional groups.
Biology
The compound has been explored for its bioactivity, potentially acting as an inhibitor in various biochemical pathways due to its specific binding affinities.
Medicine
Investigations have been conducted into its potential use in drug development, particularly for its structural analogs which show promise as therapeutic agents.
Industry
Used in the creation of polymers and resins, owing to its stability and ability to form complex structures.
作用機序
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Interacts with pathways involved in metabolic processes, leading to inhibition or activation of certain biochemical reactions.
類似化合物との比較
Unique Properties
3-{(t-Butoxy)carbonylamino}propanoic acid is unique in its balance of stability and reactivity, making it more versatile compared to simpler analogs.
Similar Compounds
Boc-protected amino acids: Share the tert-butoxycarbonyl protective group but differ in the side chain structure.
Phenylbutanamine derivatives: Have similar core structures but lack the carboxyl functional group, affecting their reactivity and applications.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(4-phenylbutan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14(10-11-15-8-6-5-7-9-15)19(13-12-16(20)21)17(22)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMTGXTYJFTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B6304760.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)
![[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B6304795.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B6304818.png)



